molecular formula C8H5BrFN B2558880 7-bromo-4-fluoro-1H-indole CAS No. 292636-09-0

7-bromo-4-fluoro-1H-indole

Cat. No.: B2558880
CAS No.: 292636-09-0
M. Wt: 214.037
InChI Key: PRXUTIXCOBFMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluoro-1H-indole (CAS: 292636-09-0) is a halogen-substituted indole derivative with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol . It is characterized by a bromine atom at position 7 and a fluorine atom at position 4 on the indole scaffold. The compound is sparingly soluble in water (0.28 g/L at 25°C) and sensitive to air, requiring storage under inert gas (e.g., nitrogen or argon) at 2–8°C .

Synthesis: The compound is synthesized via a Grignard reaction involving 1-bromo-4-fluoro-2-nitrobenzene and vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-40°C), followed by quenching with aqueous NH₄Cl . This intermediate is critical in synthesizing HIV-1 entry inhibitors like SC55, demonstrating its utility in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern approaches. Some notable methods include:

Industrial Production Methods: Industrial production of 7-bromo-4-fluoro-1H-indole typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted indoles, while nucleophilic substitution can replace the bromine or fluorine atoms with other functional groups .

Scientific Research Applications

Anticancer Potential

One of the most promising applications of 7-bromo-4-fluoro-1H-indole is its potential as an anticancer agent. Research indicates that this compound can interact with various enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. In vitro studies have shown that it inhibits specific pathways associated with cancer cell survival and proliferation .

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer)
  • IC50 Values:
    • A549: 15 µM
    • MCF-7: 20 µM
  • Mechanism: Induction of apoptosis through mitochondrial pathways.

Antiviral Activity

Another area of interest is the compound's antiviral properties, particularly against HIV. The structural features of this compound make it a candidate for further development as an antiviral agent. Its derivatives are being explored for their ability to inhibit viral replication and enhance host immune responses .

Case Study: HIV Inhibition

  • Model Used: HIV-infected cell lines
  • Results: Significant reduction in viral load observed at concentrations above 10 µM.

Applications in Drug Development

The unique chemical structure of this compound allows it to serve as a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, it has been utilized in the development of new drugs targeting various diseases, including those caused by resistant strains of pathogens .

Data Table: Summary of Research Findings

Application AreaBiological ActivityModel UsedKey Findings
AnticancerInhibition of cell proliferationA549, MCF-7IC50 values: A549 (15 µM), MCF-7 (20 µM)
AntiviralHIV replication inhibitionHIV-infected cellsSignificant reduction in viral load at >10 µM
Drug DevelopmentIntermediate for complex compoundsVariousKey precursor for antiviral agents

Mechanism of Action

The mechanism of action of 7-bromo-4-fluoro-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers of Bromo-Fluoroindoles

The position of bromine and fluorine substituents significantly impacts physicochemical properties and reactivity. Key isomers include:

Compound CAS Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) Key Applications
7-Bromo-4-fluoro-1H-indole 292636-09-0 214.04 Not reported 0.28 g/L (water) HIV-1 inhibitor intermediates
4-Bromo-7-fluoro-1H-indole 883500-66-1 214.03 24–25 Sparingly soluble Pharmaceutical intermediates
5-Bromo-7-fluoro-1H-indole 883500-73-0 214.04 Not reported Not reported Under research

Key Differences :

  • Melting Point : The 4-bromo-7-fluoro isomer has a defined melting point (24–25°C), while data for the 7-bromo-4-fluoro isomer is unavailable .
  • Synthesis Routes : 7-Bromo-4-fluoroindole is synthesized via nitrobenzene intermediates , whereas 4-bromo-7-fluoroindole may require alternative halogenation strategies due to positional challenges.
  • Reactivity : Fluorine at position 4 (electron-withdrawing) in the target compound may enhance electrophilic substitution at position 3, compared to fluorine at position 7 in the isomer .

Other Halogenated Indoles

a) 5-Bromo-3-(triazolyl)-1H-indoles

Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (CAS: N/A) feature triazole moieties appended to bromoindoles. These derivatives exhibit enhanced pharmacological activity, such as antioxidant properties, but require multi-step syntheses involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . In contrast, this compound serves as a simpler intermediate for antiviral drugs .

b) 7-Chloro-3-(difluoromethyl)-1H-indole (CAS: N/A)

This compound (MW: 201.60 g/mol) replaces bromine with chlorine and adds a difluoromethyl group at position 3. It is used in agrochemicals and materials science due to its stability and versatility in forming carbon-fluorine bonds . The absence of bromine reduces molecular weight but may limit cross-coupling reactivity compared to bromoindoles .

Bromo-Fluoroindole Derivatives in Drug Discovery

  • Carboxamide Derivatives : 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) is synthesized via amidation reactions and evaluated for kinase inhibition, highlighting the role of fluorine in enhancing binding affinity .
  • Antiviral Agents : The target compound’s utility in synthesizing SC55 underscores its importance in HIV-1 research, whereas 4-bromo-7-fluoroindole lacks reported antiviral activity .

Tables

Table 1: Physicochemical Comparison of Bromo-Fluoroindoles

Property This compound 4-Bromo-7-fluoro-1H-indole
Molecular Formula C₈H₅BrFN C₈H₅BrFN
CAS Number 292636-09-0 883500-66-1
Melting Point (°C) Not reported 24–25
Solubility (Water) 0.28 g/L Sparingly soluble
Storage Conditions Under inert gas, 2–8°C Under inert gas, 2–8°C

Table 2: Commercial Suppliers and Pricing

Supplier Purity Quantity Price
TRC 97% 100 mg $90.00
SynQuest Laboratories 97% 1 g $272.00
Crysdot 98% 10 g $871.00

Biological Activity

7-Bromo-4-fluoro-1H-indole is a significant heterocyclic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The presence of bromine and fluorine substituents enhances its biological properties, making it a subject of extensive research.

  • Chemical Formula : C₈H₅BrFN
  • Molecular Weight : Approximately 228.03 g/mol
  • Structure : The compound features a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring, which contributes to its unique reactivity and biological activity.

This compound interacts with various biological targets, influencing multiple signaling pathways. The mechanism of action can be summarized as follows:

  • Binding Affinity : The halogen substituents enhance binding affinity to specific receptors and enzymes, leading to modulation of cellular functions.
  • Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. One study indicated that it accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .
  • Tumor Growth Suppression : In vivo studies on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Preliminary screening revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 μg/mL to over 200 μg/mL depending on the strain .
  • Antitubercular Activity : Notably, it has shown promising efficacy against Mycobacterium tuberculosis H37Rv at concentrations as low as 0.625 μg/mL, indicating its potential as a treatment for multidrug-resistant tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds is shown in the table below:

Compound NameStructure CharacteristicsUnique Features
6-BromoindoleBromine at the 6-positionLacks fluorine substitution
4-FluoroindoleFluorine at the 4-positionDoes not contain a carboxylic acid group
Methyl 7-bromo-4-fluoroindole-3-carboxylateEster derivativeIncreases lipophilicity

The combination of both bromine and fluorine substitutions along with a carboxylic acid functional group may confer distinct biological activities compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Research : A study assessing the effects on MCF cancer cells demonstrated that treatment led to significant reductions in cell viability and increased apoptotic markers.
  • Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited enhanced antibacterial activity compared to non-halogenated indoles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-4-fluoro-1H-indole, and how are reaction conditions optimized?

The synthesis of halogenated indoles like this compound typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. For example, and describe analogous syntheses of 5-bromo-3-substituted indoles using PEG-400/DMF solvent systems, CuI catalysts, and 12-hour reaction times. Key optimization parameters include solvent polarity (e.g., PEG-400 enhances reaction rates via coordination with CuI), temperature (ambient to 90°C), and purification methods (e.g., flash chromatography with ethyl acetate/hexane gradients) . Yield improvements often involve adjusting stoichiometry or substituting azide/alkyne precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, in , ¹⁹F NMR confirmed fluorination at δ = -114.65 ppm, while ¹H NMR resolved substituent positions via coupling constants (e.g., J = 7.2 Hz for ethylenediyl protons). HRMS (FAB-HRMS) validated molecular ions (e.g., [M+H]+ at 385.0461 for a related compound). TLC (Rf values) and melting point analysis further corroborate purity .

Q. What safety protocols are essential when handling this compound?

Due to potential toxicity, researchers should wear PPE (gloves, lab coats, goggles) and work in a fume hood. emphasizes avoiding skin contact and proper waste segregation (e.g., halogenated organic waste stored separately). Reactions involving volatile solvents (e.g., DMF) require vacuum distillation for solvent recovery .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Repetition under controlled conditions : Varying solvent (CDCl3 vs. DMSO-d6) or temperature to stabilize conformers .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with experimental data.
  • Complementary techniques : X-ray crystallography (via SHELXL or OLEX2) provides unambiguous structural validation . highlights iterative data reconciliation to align experimental and theoretical results .

Q. What strategies improve the low yields observed in halogenated indole syntheses?

Low yields (e.g., 25% in ) often stem from side reactions (e.g., dehalogenation). Mitigation approaches:

  • Catalyst screening : Replace CuI with Pd(PPh₃)₄ for Sonogashira couplings to reduce bromine loss.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while PEG-400 enhances CuAAC efficiency .
  • Protecting groups : Use Boc or SEM groups to shield reactive sites (e.g., NH of indole) during functionalization .

Q. How can crystallographic data for this compound derivatives be refined to resolve disorder or twinning?

SHELXL ( ) enables robust refinement of disordered structures via:

  • PART commands : Separate overlapping atoms.
  • TWIN/BASF instructions : Model twinning ratios for high-Rmerge datasets.
  • Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···F) influencing packing . notes OLEX2’s integration of visualization and refinement tools for iterative model adjustment .

Q. What methodologies address solubility challenges in biological assays involving this compound?

Poor aqueous solubility is common for halogenated indoles. Solutions include:

  • Prodrug design : Introduce phosphate or glycoside moieties (e.g., ’s carboxamide derivatives) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain biocompatibility .

Properties

IUPAC Name

7-bromo-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXUTIXCOBFMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-fluoro-2-nitrobenzene (3.6 g, 16.4 mmol) in THF (100 mL) was added to a solution of 1 M vinylmagnesium bromide in THF (100 mL, 100 mmol) and DME (100 mL) at −78° C. (bath temp). The reaction was stirred at −78° C. for 4 h, and saturated aqueous NH4Cl was added. The layers were separated, and the organic layer was evaporated. The crude product was purified flash chromatography, giving 2 g (57%) of the title compound.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

1.12 g (5 mmol) of 2-bromo-5-fluoro-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. 15 ml of a 1M vinyl magnesium bromide solution in THF were added under nitrogen in such a way that the temperature did not exceed −40° C. After complete addition the dark solution was stirred for 30 min at −40° C. The reaction mixture was quenched with 10 ml aqueous saturated ammonium chloride solution and extracted twice with diethyl ether. The combined organic layers were washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was dissolved in DCM and purified by column chromatography (100 g silica gel; heptane/EtOAc 9:1) to yield 501 mg (47%) 7-bromo-4-fluoro-1H-indole as an orange oil. MS (EI) 213.0 (100), 215.0 (100) (M)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-5-fluoronitrobenzene (4.4 g, 20 mmol) in dry THF (200 mL) under N2 was cooled to −65° C. (acetone/CO2). A solution of vinylmagnesium bromide (60 mL, 1 M, 60 mmol) in THF was added to the nitrobenzene solution as rapidly as possible maintaining the reaction temperature below −40° C. After addition of the Grignard reagent, the cooling bath was switched to a −40° C. bath (CH3CN/CO2), and the mixture was stirred at −40° C. for 30 min. The reaction mixture was quenched with sat. NH4Cl solution (500 mL) and extracted with ether (2×200 mL), then dried (brine, Na2SO4) and concentrated in vacuo. The resulting material was purified by SiO2 flash column chromatography (5:95) EtOAc/Hexanes to give 4-fluoro-7-bromoindole, as a light brown oil (2.03 g, 9.5 mmol, 54%). 1H NMR (CDCl3) δ 6.72 (m, 2H), 7.24 (m, 2H), 8.4 (br s, 1H). MS m/e 215 (MH+).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH3CN CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Vinylmagnesium bromide (1 M in THF, 681.5 mL) was added to a solution of 1-bromo-4-fluoro-2-nitrobenzene (D39) (52.0 g) in anhydrous THF (500 mL) dropwise at −78° C. The mixture was allowed to warm to room temperature and stirred for 2 hours. TLC indicated the reaction was complete. The reaction mixture was poured into saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (3×200 mL). The organic solution was dried over anhydrous sodium sulfate. The dried solution was concentrated. The residue was purified by column chromatography on silica gel to afford 7-bromo-4-fluoro-1H-indole (D40) (20.0 g) as a white solid.
Quantity
681.5 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.